molecular formula C20H18BrFN2O2S B11593019 (5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11593019
M. Wt: 449.3 g/mol
InChI Key: UNRQEFZVEKGCNT-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromine, fluorine, and sulfur atoms, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorobenzylation: Attachment of a fluorobenzyl group to the brominated benzene ring.

    Formation of Imidazolidinone Ring: Cyclization to form the imidazolidinone ring structure.

    Thioxo Substitution: Introduction of a sulfur atom to form the thioxo group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C20H18BrFN2O2S

Molecular Weight

449.3 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H18BrFN2O2S/c1-2-9-24-19(25)17(23-20(24)27)11-14-10-15(21)5-8-18(14)26-12-13-3-6-16(22)7-4-13/h3-8,10-11H,2,9,12H2,1H3,(H,23,27)/b17-11-

InChI Key

UNRQEFZVEKGCNT-BOPFTXTBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)F)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.